Home > Products > Screening Compounds P94630 > LHRH, his(5)-trp(7)-tyr(8)-
LHRH, his(5)-trp(7)-tyr(8)- - 91097-16-4

LHRH, his(5)-trp(7)-tyr(8)-

Catalog Number: EVT-418490
CAS Number: 91097-16-4
Molecular Formula: C60H69N17O13
Molecular Weight: 1236.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[His5, Trp7, Tyr8]-GnRH is a naturally occurring decapeptide hormone found in chicken hypothalami. [] It belongs to the gonadotropin-releasing hormone (GnRH) family, a group of neuropeptides that play critical roles in regulating reproductive function in vertebrates. [] This specific variant, chicken GnRH-II, is distinct from the mammalian GnRH (also known as LHRH) and exhibits unique structural characteristics and biological activities. [] In scientific research, [His5, Trp7, Tyr8]-GnRH is primarily used as a tool to investigate the intricacies of GnRH receptor signaling and explore the evolution of reproductive processes in different species.

Gonadotropin-Releasing Hormone (GnRH) I

Compound Description: Also known as Luteinizing Hormone-Releasing Hormone (LHRH), GnRH I (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is a hypothalamic hormone that acts on GnRH receptors in the pituitary, leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [] GnRH I is involved in regulating gonadal steroid production, spermatogenesis, and follicular development. []

Relevance: GnRH I serves as the foundational structure for LHRH, his(5)-trp(7)-tyr(8)-. The related compound possesses the same amino acid sequence as GnRH I except for three specific substitutions: histidine at position 5, tryptophan at position 7, and tyrosine at position 8. []

Gonadotropin-Releasing Hormone (GnRH) II

Compound Description: Chicken GnRH-II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) is another hypothalamic hormone found in avian species. [] It exhibits a distinct structure from GnRH I and also stimulates gonadotropin secretion, albeit with different potency compared to mammalian LHRH and chicken LHRH. []

Relevance: GnRH II shares significant structural similarity with LHRH, his(5)-trp(7)-tyr(8)-, particularly the presence of histidine at position 5, tryptophan at position 7, and tyrosine at position 8. These shared residues are suggested to contribute to the antiproliferative effects of both compounds through potential interactions with the GnRH receptor. []

[D-Lys6]LHRH

Compound Description: [D-Lys6]LHRH is a synthetic analog of LHRH where the glycine at position 6 is replaced with D-lysine. [] This modification is frequently introduced in LHRH analogs to enhance their stability and resistance to enzymatic degradation. []

Relevance: [D-Lys6]LHRH serves as a backbone for creating targeted therapeutic agents by conjugating it with anticancer drugs like prodigiosin and paclitaxel. [] Similar to how LHRH, his(5)-trp(7)-tyr(8)- is designed to possess specific biological activity, [D-Lys6]LHRH conjugates leverage the LHRH structure for targeted delivery to cells overexpressing LHRH receptors, particularly in the context of triple-negative breast cancer. []

NDP-α-Melanocyte Stimulating Hormone (NDP-MSH)

Compound Description: NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) is a synthetic analog of α-MSH, an endogenous agonist for the melanocortin receptor 1 (MC1R). [] NDP-MSH demonstrates increased potency and prolonged duration of action compared to α-MSH. []

Relevance: While not directly derived from LHRH, NDP-MSH holds relevance to the study of LHRH, his(5)-trp(7)-tyr(8)- due to its shared features within the His-Phe-Arg-Trp sequence, considered a crucial pharmacophore for melanocortin receptor binding. [] Studying the structure-activity relationship of NDP-MSH, particularly the role of Trp(9), offers insights into how modifications within this conserved region can influence receptor binding and selectivity. [] This information could potentially be extrapolated to understand the impact of the Trp(7) substitution in LHRH, his(5)-trp(7)-tyr(8)-.

Overview

Luteinizing hormone-releasing hormone, specifically the variant his(5)-trp(7)-tyr(8)-, is a decapeptide hormone that plays a crucial role in the regulation of reproductive functions. This particular form of gonadotropin-releasing hormone is derived from the hypothalamus of chickens and is recognized for its widespread presence across various vertebrate species. The primary function of this hormone is to stimulate the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, thereby influencing reproductive processes such as ovulation and spermatogenesis .

Source

The his(5)-trp(7)-tyr(8)- variant was first identified in chicken brain tissue, highlighting its evolutionary significance and biological importance in vertebrates. Its discovery has paved the way for extensive research into its analogs and their therapeutic applications, particularly in treating hormone-sensitive cancers .

Classification

This compound belongs to the class of neuropeptides known as gonadotropin-releasing hormones. It is classified as an agonist due to its ability to activate gonadotropin-releasing hormone receptors, leading to downstream effects on gonadal function .

Synthesis Analysis

Methods

The synthesis of his(5)-trp(7)-tyr(8)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, facilitating purification and characterization at each step .

Technical Details

  1. Starting Materials: The synthesis requires protected amino acids corresponding to each residue in the peptide sequence.
  2. Activation Reagents: Common reagents include coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid groups for efficient peptide bond formation.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

The molecular structure of his(5)-trp(7)-tyr(8)- consists of a sequence of ten amino acids with specific modifications at positions 5, 7, and 8. The structural formula can be represented as follows:

HHisTrpSerGlyAlaTyrProLeuArgOH\text{H}-\text{His}-\text{Trp}-\text{Ser}-\text{Gly}-\text{Ala}-\text{Tyr}-\text{Pro}-\text{Leu}-\text{Arg}-\text{OH}

Data

  • Molecular Weight: Approximately 1186.38 g/mol.
  • Chemical Formula: C_{50}H_{64}N_{12}O_{12}.
  • Structural Features: The presence of aromatic rings in tryptophan and tyrosine contributes to its biological activity through receptor interactions .
Chemical Reactions Analysis

Reactions

His(5)-trp(7)-tyr(8)- participates in various biochemical reactions primarily involving binding to gonadotropin-releasing hormone receptors. Upon binding, it triggers a cascade of intracellular signaling pathways that lead to the secretion of luteinizing hormone and follicle-stimulating hormone.

Technical Details

  1. Receptor Binding: The binding affinity is influenced by structural modifications; for example, substitutions at specific positions can enhance or reduce receptor selectivity.
  2. Signal Transduction: Activation of receptors leads to G-protein coupled signaling mechanisms, resulting in increased intracellular calcium levels and activation of protein kinases .
Mechanism of Action

Process

The mechanism through which his(5)-trp(7)-tyr(8)- exerts its effects involves:

  1. Receptor Interaction: The peptide binds with high affinity to gonadotropin-releasing hormone receptors located on pituitary gonadotropes.
  2. Hormonal Release: This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream.
  3. Feedback Regulation: Elevated levels of these hormones subsequently influence gonadal steroidogenesis, impacting reproductive functions .

Data

Research indicates that analogs with modifications at specific positions can exhibit altered pharmacokinetic profiles, enhancing their therapeutic potential in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized solid.
  • Solubility: Soluble in water and certain organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels and temperature variations.
  • Reactivity: Can undergo hydrolysis if not properly stored or handled .
Applications

His(5)-trp(7)-tyr(8)- has significant scientific applications, particularly in:

  • Cancer Treatment: Used in developing therapeutic agents for prostate cancer by modulating hormonal pathways.
  • Endocrine Disorders: Investigated for potential treatments targeting various endocrine disorders related to reproductive health.
  • Research Tools: Serves as a model compound for studying receptor-ligand interactions within endocrine systems .

This compound exemplifies the intricate relationship between peptide structure and biological function, underscoring its importance in both fundamental research and clinical applications.

Molecular Characterization & Receptor Interaction Mechanisms

Structural Determinants of Bioactivity in Vertebrate Gonadotropin Regulation

The decapeptide Luteinizing Hormone-Releasing Hormone (LHRH), particularly variants with the sequence His(5)-Trp(7)-Tyr(8), exhibits conserved structural features essential for vertebrate reproductive regulation. The core sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ represents the mammalian form (GnRH-I), where residues His⁵, Trp⁷, and Tyr⁸ form a critical bioactive core [1] [3]. Vertebrate genomes encode multiple GnRH isoforms: GnRH-I (mammalian type), GnRH-II (highly conserved chicken-II type: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂), and GnRH-III (teleost-specific) [3] [6]. The Tyr⁸ substitution in GnRH-II creates distinct receptor-binding properties compared to Tyr⁵ in GnRH-I, altering electrostatic interactions within the ligand-binding pocket [6] [8].

Stereochemical constraints profoundly influence bioactivity. Gly⁶ replacement with D-amino acids (e.g., D-Trp⁶) enhances enzymatic stability while maintaining receptor affinity. This modification reduces conformational flexibility, limiting protease accessibility to cleavage sites while preserving the β-turn conformation essential for receptor activation [1] [9]. Comparative studies in prostate cancer cells (LNCaP) demonstrate that glycosylation at Gln¹ or Ser⁴ stabilizes the N-terminal region without disrupting the C-terminal bioactive core (His⁵-Trp⁷-Tyr⁸), yielding analogues with 20-fold increased plasma half-lives (from 3 min to >100 min) while retaining antiproliferative effects [1].

Table 1: Structural Features of Key LHRH Analogues

AnalogSequence ModificationsReceptor AffinityFunctional Outcome
Native GnRH-IpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂High affinity for GnRHR-1Rapid degradation (t₁/₂=3 min)
Glycosylated Compound 1Lactose conjugated at Gln¹, D-Trp⁶Maintained GnRHR-1 affinityPlasma t₁/₂ >4 hours; retains LH release
GnRH-IIpGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂Higher affinity for GnRHR-2Resists ovarian proteases; induces LH surge
[D-Ala⁶]GnRH-IIpGlu-His-Trp-Ser-His-D-Ala-Trp-Tyr-Pro-Gly-NH₂Selective GnRHR-2 activationEnhanced IP₃ production in non-mammalian receptors

The N-terminal pyroglutamate and C-terminal amide are indispensable for receptor activation. Deamidation or N-terminal acetylation abolishes gonadotropin-releasing activity by disrupting hydrogen bonding with transmembrane domains 2 and 7 of the GnRH receptor (GnRHR) [3] [10]. Molecular dynamics simulations reveal that Tyr⁸ forms a π-stacking interaction with His² of the receptor, stabilizing the active conformation. Mutagenesis of primate GnRHR confirms that Glu³⁰¹ (extracellular loop 3) forms a salt bridge with Arg⁸ of GnRH-I, while GnRH-II utilizes distinct contacts via its Trp⁷-Tyr⁸ motif [6] [8].

Ligand-Receptor Binding Dynamics: Comparative Analysis of GnRH-I vs. GnRH-II Isoforms

GnRH isoforms exhibit differential receptor activation governed by their divergent mid-to-C-terminal sequences. GnRH-I (Tyr⁵-Gly⁶-Leu⁷-Arg⁸) preferentially binds mammalian GnRHR-1, coupling primarily to Gαq/11 proteins. This activates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately triggering Ca²⁺-dependent gonadotropin exocytosis [3]. In contrast, GnRH-II (His⁵-Gly⁶-Trp⁷-Tyr⁸) demonstrates higher affinity for type-II GnRHRs across vertebrates, with 70% sequence divergence from GnRH-I enabling functional segregation [6] [8].

Binding kinetics reveal evolutionary adaptations. In rhesus macaques, GnRH-II binds GnRHR-1 with K_d=0.8 nM, yet activates it 3-fold more potently than GnRH-I (EC₅₀=0.3 nM vs. 1.1 nM). This paradox is resolved by GnRH-II's slower dissociation rate (t₁/₂=45 min vs. 15 min for GnRH-I), prolonging receptor activation [6]. Such differences arise from GnRH-II's Trp⁷-Tyr⁹ motif penetrating deeper into the receptor pocket, forming hydrophobic contacts with Val²⁸⁷ (transmembrane helix 6) absent in GnRH-I binding [8].

Table 2: Functional Differences Between GnRH Isoforms in Vertebrates

ParameterGnRH-IGnRH-II
Primary SequencepGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂pGlu¹-His²-Trp³-Ser⁴-His⁵-Gly⁶-Trp⁷-Tyr⁸-Pro⁹-Gly¹⁰-NH₂
Receptor PreferenceGnRHR-1 (mammals)GnRHR-2 (universal)
G-Protein CouplingGαq/11 (dominant), GαsGαq/11, Gαs, Gαi
Estradiol RegulationSuppresses gene expressionEnhances gene expression via ERβ
Biological FunctionTonic gonadotropin secretionPreovulatory LH surge induction

Estrogenic regulation further distinguishes these isoforms. In primate hypothalamus, GnRH-I neurons lack estrogen receptors (ERs) and show suppressed expression under high estradiol. Conversely, GnRH-II neurons express ERβ, and their gene transcription increases 2.5-fold during the preovulatory estradiol surge [6]. This dichotomy enables segregated control: GnRH-I maintains basal pulsatility, while GnRH-II mediates the positive feedback-triggered LH surge [6]. Teleosts like striped murrel (Channa striata) express both isoforms, but GnRH-II receptors dominate in gonads, directly regulating gametogenesis via membrane-bound metalloproteases that process extracellular GnRH-II [10].

Post-Translational Modifications & Proteolytic Processing Pathways

LHRH undergoes regulated proteolysis that dictates its bioactivity and metabolic clearance. Key cleavage sites identified in human plasma include Trp³-Ser⁴ and Tyr⁵-Gly⁶, mediated by endopeptidases like neprilysin and thimet oligopeptidase [1] [9]. Glycosylation at Ser⁴ or Gln¹ sterically hinders protease access, as demonstrated by glycosylated analogues showing 20-fold increased stability in kidney membrane homogenates (t₁/₂=103 min vs. 3 min for native GnRH) [1].

Tissue-specific processing modulates LHRH inactivation. Ovarian membranes hydrolyze GnRH-II at Trp³-Ser⁴ 50% faster than GnRH-I due to His⁵ exposure, a process suppressed during follicular maturation [4]. Pituitary endopeptidases preferentially cleave GnRH-I at Leu⁷-Arg⁸, releasing the C-terminal tripeptide (Pro⁹-Gly¹⁰-NH₂) that auto-inhibits GnRHR via allosteric modulation [7] [9]. This cleavage is attenuated in immortalized GT1-7 neurons by nitric oxide-dependent suppression of metalloprotease activity [7].

Terminal modifications critically influence half-life:

  • N-terminal acetylation: Blocks pyroglutamase activity but abolishes receptor activation
  • C-terminal amidation: Prevents carboxypeptidase-E digestion; deamidated metabolites show 100-fold reduced GnRHR affinity
  • Glycosylation: Lactose conjugation at Gln¹ reduces plasma clearance by 90% versus unmodified peptide [1] [9]

Proteolytic mapping via PICS (Proteomic Identification of Cleavage Sites) reveals that Gly⁶-Leu⁷ in GnRH-I is susceptible to chymotrypsin-like proteases, while GnRH-II's Trp⁷-Tyr⁸ resists digestive proteases but remains sensitive to ovarian membrane dipeptidyl peptidase-IV [9]. These insights guide analogue design: [D-Ala⁶]GnRH-II exhibits >50-fold enhanced stability in hepatic homogenates while retaining GnRHR-2 specificity, validating residue 6 as a prime engineering target [8].

Properties

CAS Number

91097-16-4

Product Name

LHRH, his(5)-trp(7)-tyr(8)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C60H69N17O13

Molecular Weight

1236.3 g/mol

InChI

InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

JNVXACSECVMTSD-XJIZABAQSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N

Synonyms

5-His-7-Trp-8-Tyr-LHRH
5-histidyl-7-tryptophyl-8-tyrosine-LHRH
cGnRH-II
cLHRH II
GNRH, chicken II
GnRH, His(5)-Trp(7)-Tyr(8)-
GnRH-II
GnRHII
His(5)-Trp(7)-Tyr(8)-GnRH
LHRH, His(5)-Trp(7)-Tyr(8)-
LHRH, histidyl(5)-tryptophyl(7)-tyrosine(8)-
LHRH-II
LHRH-II, chicken
p-Glu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-GlyNH2

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.